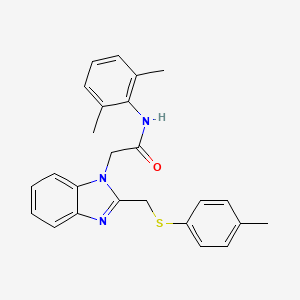

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research in the field of benzimidazole derivatives, such as the one described, often focuses on the exploration of their chemical, physical, and biological properties due to their wide range of applications in medicinal chemistry. These compounds are known for their antimicrobial, antiviral, and anti-inflammatory properties among others. While direct studies on the specified compound might be limited, related research on benzimidazole and its derivatives provides a foundation for understanding its potential applications and properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, compounds with structural similarities to the specified molecule have been synthesized through reactions involving sulfanyl acetamides, where key steps include the formation of acetamide groups linked to benzimidazole rings through sulfanyl bridges (Rehman et al., 2016; Siddiqui et al., 2013).

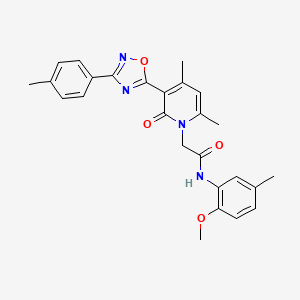

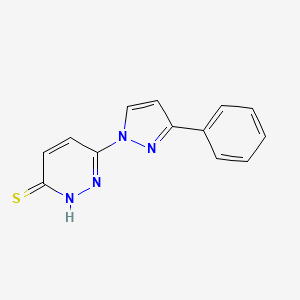

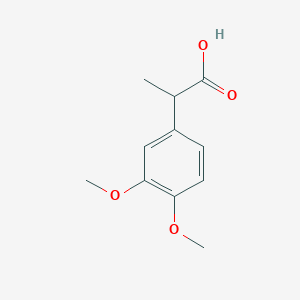

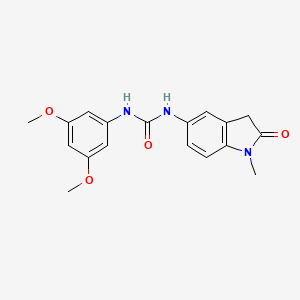

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, often substituted with various groups that influence the molecule's properties and reactivity. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in stabilizing the molecular conformation and influencing its crystalline structure (Subasri et al., 2016).

Scientific Research Applications

Dye Intermediate Market Analysis

N-(2,6-Dimethylphenyl)-2-(2-(((4-methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has been implicated in the dye intermediate market. A study highlighted a case where a commercially delivered substance, initially thought to be a common dye intermediate, was identified as a distinct molecule through various analytical techniques. This study underscores the importance of accurate chemical characterization in industrial applications, such as dye production, where precise chemical composition is crucial (Drabina et al., 2009).

Corrosion Inhibition

Research has explored the use of benzimidazole derivatives, closely related to the chemical structure , as corrosion inhibitors. These compounds have demonstrated efficacy in protecting carbon steel in acidic environments, showcasing their potential in industrial applications for corrosion protection (Rouifi et al., 2020).

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives and evaluated their antimicrobial activity. These compounds have shown considerable efficacy against various bacterial strains, indicating their potential as antibacterial agents in medical and pharmaceutical fields (Manjula et al., 2011).

Anti-Helicobacter Pylori Agents

Benzimidazole derivatives have been identified as potent and selective agents against Helicobacter pylori, a pathogen linked to gastric issues. These compounds meet significant in vitro microbiological criteria, highlighting their potential in developing new treatments for H. pylori infections (Carcanague et al., 2002).

Green Synthesis and MRSA Inhibition

The green synthesis approach has been applied to produce benzimidazole-based derivatives with significant antibacterial activity, especially against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential of these compounds in addressing antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS/c1-17-11-13-20(14-12-17)30-16-23-26-21-9-4-5-10-22(21)28(23)15-24(29)27-25-18(2)7-6-8-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDFSNUMMFECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)